Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Description
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a piperazine ring via a carboxylate ester group. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active agents targeting neurological, antimicrobial, and metabolic pathways .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-23-17(22)20-11-9-19(10-12-20)16-13-14(2)18-21(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHSPWYEXRMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The 3-methyl-1-phenyl-1H-pyrazole moiety is typically synthesized via cyclization of β-keto esters or diketones with phenylhydrazine. For example, 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in the presence of methanesulfonic acid to form the pyrazole ring. The reaction proceeds at elevated temperatures (80–100°C) under anhydrous conditions, yielding the intermediate 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine .
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Cyclization | Phenylhydrazine, MeSO₃H | 80–100°C | Toluene | 68% |
| Deprotection | TFA | 20–25°C | DCM | 92% |
| Ethylation | Ethyl chloroformate, Et₃N | 0–5°C | THF | 75% |
Alternative Pathways Avoiding Hazardous Reagents
Lawesson’s Reagent-Mediated Cyclization
To circumvent toxic solvents like pyridine, recent patents employ Lawesson’s reagent for cyclization. A compound of Formula V (1-acetoacetyl-piperazine derivative) undergoes cyclization with Lawesson’s reagent in toluene at 50–55°C. This method eliminates phosphorus oxychloride, reducing byproduct formation and improving purity (≥98% by HPLC). Post-cyclization, ethylation is performed similarly, with yields comparable to traditional methods.
Solvent Optimization
Industrial-scale processes prioritize solvents like toluene over pyridine due to toxicity concerns. For example, washing steps use aqueous sodium bicarbonate (60 g in 600 mL H₂O) to neutralize acidic byproducts, followed by concentration under reduced pressure at 50°C. This approach reduces residual solvent levels to <0.1% as per ICH guidelines.
Hybrid Synthesis for Complex Derivatives
Industrial-Scale Purification Strategies
Crystallization Techniques
Post-synthesis, the crude product is purified via recrystallization. For instance, cooling the reaction mixture to 0–5°C in toluene induces crystallization of the acetate salt, which is filtered and dried at 40–45°C. This step achieves >99% purity, critical for pharmaceutical intermediates.
Aqueous Workup
Organic layers are washed with brine (3 × 200 mL) and deionized water to remove residual acids and bases. Concentration under atmospheric pressure at 100–110°C reduces solvent volume by 80%, facilitating subsequent steps.
Mechanistic Insights and Byproduct Control
Side Reactions
Common byproducts include:
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has the molecular formula and a molecular weight of approximately 314.39 g/mol. Its structure features a piperazine ring, which is known for its role in pharmacology due to its ability to interact with various biological targets.
Antidepressant Activity
Case studies have shown that derivatives of piperazine compounds exhibit antidepressant effects. This compound has been investigated for its potential to modulate serotonin pathways, which are crucial in mood regulation. Research indicates that similar compounds can enhance serotonergic transmission, leading to improved mood and reduced anxiety levels .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. Preliminary in vitro assays suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of piperazine derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Building Block in Organic Synthesis
Due to its unique structural features, this compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents .
Data Summary Table
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to modulate the activity of its targets. The piperazine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target.
Comparison with Similar Compounds
tert-Butyl 4-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Piperazine-1-Carboxylate
Ethyl 4-(2,3,4-Trimethoxybenzyl)Piperazine-1-Carboxylate
Ethyl 4-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Piperazine-1-Carboxylate
Ethyl 4-{[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]Methyl}Piperazine-1-Carboxylate
Biological Activity
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS: 1637223-69-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.
- Molecular Formula : C17H22N4O2
- Molecular Weight : 314.39 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent attachment to the piperazine moiety. The structural configuration allows for various substitutions that can enhance its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory effects against key oncogenic targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These compounds are being explored for their potential in cancer therapeutics due to their ability to inhibit tumor cell proliferation and induce apoptosis .
Anti-inflammatory Properties
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives have demonstrated notable anti-inflammatory effects. In studies utilizing carrageenan-induced rat paw edema models, these compounds exhibited significant inhibition of inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) . The selectivity for COX enzymes (COX-1 and COX-2) further supports their potential as anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro assays against various bacterial strains showed promising results, indicating that it may disrupt bacterial cell membranes, leading to cell lysis . Additionally, studies on antifungal efficacy against phytopathogenic fungi revealed moderate to excellent activities, suggesting its potential application in agricultural settings .
Case Studies
| Study | Findings |
|---|---|
| Antitumor Evaluation | Inhibition of BRAF(V600E) with IC50 values indicating significant antitumor activity. |
| Anti-inflammatory Assessment | Demonstrated a reduction in edema in animal models with a selectivity index favoring COX inhibition. |
| Antibacterial Activity | Effective against multiple strains with mechanisms involving membrane disruption. |
Structure–Activity Relationship (SAR)
The SAR analysis of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives indicates that modifications on the pyrazole ring can significantly influence biological activity. For instance:
- Substituent Variations : Different aryl groups on the pyrazole ring can enhance potency against specific targets.
- Piperazine Modifications : Alterations in the piperazine moiety affect solubility and bioavailability, impacting overall efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
